Benzenesulfonate derivatives have shown promise as anticancer agents. The structure-activity relationship studies have led to the identification of compounds with potent inhibitory effects on cancer cell growth. For example, certain guanidine derivatives have exhibited significant anticancer activities, with one compound demonstrating a GI50 in the range of 0.3-0.6 µM against a panel of human tumor cell lines4. Another study identified derivatives that selectively inhibit human carbonic anhydrase isozymes, which are associated with cancer, showing potential for the development of selective anticancer therapies7.
In synthetic chemistry, benzenesulfonate derivatives serve as intermediates and reagents. The synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate have been explored, leading to the formation of Michael adducts, which are valuable in various synthetic routes2.
Electropolymerization studies involving benzenesulfonate derivatives have been conducted to develop conductive polymers. For instance, the electropolymerization of 3,4-ethylenedioxythiophene in the presence of dodecylbenzenesulfonate has been investigated, revealing insights into the polymerization process and the properties of the resulting films5.
The inhibition of enzymes such as cyclooxygenases and carbonic anhydrases by benzenesulfonate derivatives has been studied. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects. The selective inhibition of COX-2 by benzenesulfonamide derivatives has implications for the treatment of conditions like rheumatoid arthritis and acute pain3. Similarly, the inhibition of carbonic anhydrase isozymes by guanidine derivatives offers a strategy for anticancer drug development7.
The mechanism of action of benzenesulfonate derivatives varies depending on their chemical structure and target. For instance, arylsulfonamide analogs have been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a critical regulator of tumor growth and survival under hypoxic conditions1. The presence of specific functional groups, such as the 3,4-dimethoxybenzenesulfonyl group and propan-2-amine, enhances the inhibitory effect on HIF-1 activated transcription1. Similarly, benzenesulfonamide derivatives have been evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, with the introduction of a fluorine atom significantly increasing selectivity for COX-2 over COX-13. In the realm of anticancer activity, guanidine derivatives containing a benzenesulfonyl moiety have demonstrated in vitro antitumor activity, with structure-activity relationships suggesting that certain substitutions can enhance anticancer efficacy [4, 7].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6